molecular formula C9H16N2O B1396584 2-(Azetidine-1-carbonyl)piperidine CAS No. 1849187-83-2

2-(Azetidine-1-carbonyl)piperidine

Cat. No. B1396584
M. Wt: 168.24 g/mol
InChI Key: COQWOMFZEHOBOS-UHFFFAOYSA-N
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Description

“2-(Azetidine-1-carbonyl)piperidine” is a compound that belongs to the class of azetidines . Azetidines are four-membered nitrogen-containing heterocycles that are important in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .


Molecular Structure Analysis

Azetidines have a four-membered ring structure . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . This results in both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Ring Expansion and Oxidation Protocols : cis-2-(2-Bromo-1,1-dimethylethyl)azetidines have been converted into novel 5,5-dimethylpiperidin-4-ones via ring expansion and oxidation in DMSO, involving silver compounds. Similarly, various analogs of piperidin-4-ones were synthesized from cis-2-(2-mesyloxyethyl)azetidines using potassium carbonate. These processes also include diastereoselective and enantioselective reduction of carbonyl functions in piperidin-4-ones (Mollet et al., 2013).
  • Stereoselective Synthesis of Piperidines : The stereoselective preparation of various 4-substituted piperidines, starting from 2-(2-mesyloxyethyl)azetidines, was explored. These reactions formed transient 1-azoniabicyclo[2.2.0]hexanes that underwent S(N)2-type ring opening, providing valuable templates for medicinal chemistry (Mollet et al., 2011).

Applications in Drug Discovery and Medicinal Chemistry

  • Beta(3) Adrenergic Receptor Agonists : Piperidine, pyrrolidine, and azetidine sulfonamides, including specific azetidine derivatives, were found to be potent agonists of the human beta(3) adrenergic receptor with good selectivity. This highlights their potential in designing novel drugs targeting these receptors (Sum et al., 2003).
  • Monoacylglycerol Lipase Inhibitors : Azetidine and piperidine-derived carbamates were identified as efficient inhibitors of monoacylglycerol lipase (MAGL), a key enzyme in the CNS. The inhibitors showed high efficiency and selectivity, with potential therapeutic implications (Butler et al., 2017).

Miscellaneous Applications

  • Synthesis of Heterocycles : Azetidines have been utilized in various synthetic approaches to create a range of heterocycles, such as piperidines and pyrrolidines. These processes often involve ring opening or expansion reactions and have been applied in the synthesis of natural products (Heo & Paek, 2013).

Future Directions

Azetidines have seen increased prominence as saturated building blocks in the field of drug discovery in recent years . The well-defined, three-dimensional structure of these sp3-rich scaffolds not only provides access to unique chemical space but is also correlated to improved pharmacokinetic properties and toxicological benefits . Therefore, the future directions in the research of azetidines, including “2-(Azetidine-1-carbonyl)piperidine”, may involve their incorporation into complex scaffolds for drug discovery .

properties

IUPAC Name

azetidin-1-yl(piperidin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c12-9(11-6-3-7-11)8-4-1-2-5-10-8/h8,10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COQWOMFZEHOBOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(=O)N2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Azetidine-1-carbonyl)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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